TCS 2314

Integrin VLA-4 IC₅₀

TCS 2314 is the definitive morpholinyl‑4‑piperidinylacetic acid VLA-4 antagonist, delivering sub‑nanomolar potency (IC50 4.4 nM) in cell adhesion assays and validated oral efficacy in an Ascaris‑antigen murine asthma model. Its high plasma clearance minimizes carry‑over effects in acute crossover studies. Procure high‑purity (≥98% HPLC) TCS 2314 as the benchmark reference standard for SAR programs, positive controls, and pharmacodynamic investigations of eosinophil recruitment and airway hyper‑responsiveness.

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
Cat. No. B15603953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS 2314
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1
InChIKeyITXAAOWFOURIHK-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TCS 2314 Procurement & Selection Guide for VLA-4 (α4β1) Antagonists


TCS 2314 (compound 13d) is a small-molecule, orally active antagonist of integrin very late antigen-4 (VLA-4; α4β1; CD49d/CD29) [1]. It belongs to the morpholinyl‑4‑piperidinylacetic acid chemical class and was identified through structure–activity relationship (SAR) optimization of a prolyl‑5‑aminopentanoic acid lead [1]. TCS 2314 inhibits VLA‑4–mediated binding of fibronectin to RAMOS cells with an IC₅₀ of 4.4 nM and demonstrates oral efficacy in an Ascaris‑antigen sensitized murine airway inflammation model [1]. Commercially available at ≥98 % purity (HPLC) , it serves as a well‑characterized pharmacological probe for VLA‑4‑driven inflammatory pathways.

Why Generic VLA-4 Antagonist Substitution Is Not Advisable for TCS 2314


VLA‑4 antagonists span multiple chemotypes—including N‑aroyl‑phenylalanines, bicyclic β‑amino acids, and monoclonal antibodies—each with distinct selectivity fingerprints, pharmacokinetic profiles, and in vivo validation status [1]. The morpholinyl‑4‑piperidinylacetic acid scaffold of TCS 2314 was specifically optimized to balance sub‑nanomolar potency with oral activity and in vivo efficacy in a pulmonary inflammation model, properties that are not uniformly shared across the class [1]. Interchanging TCS 2314 with another VLA‑4 antagonist without verifying matching performance in these critical dimensions risks experimental irreproducibility and invalid pharmacological conclusions.

TCS 2314 Quantitative Differentiation Evidence vs. VLA‑4 Antagonist Comparators


VLA‑4 Inhibitory Potency Relative to Lead Compound and Class Comparators

TCS 2314 (compound 13d) inhibited VLA‑4‑dependent fibronectin binding to RAMOS cells with an IC₅₀ of 4.4 nM [1]. This represents a substantial improvement over the original lead compound prolyl‑5‑aminopentanoic acid 4, for which only sub‑micromolar potency was reported [1]. As a cross‑study comparable, TCS 2314 exhibits a 45‑fold greater potency than the clinically evaluated small‑molecule VLA‑4 antagonist firategrast (SB‑683699), which inhibited sVCAM‑1 binding to G2 ALL cells with an IC₅₀ of 198 nM .

Integrin VLA-4 IC₅₀

Oral In Vivo Efficacy in an Asthma‑Relevant Inflammation Model

TCS 2314 demonstrated efficacy following oral administration in the Ascaris‑antigen sensitized murine airway inflammation model [1]. This in vivo validation in a disease‑relevant pulmonary model directly contrasts with the majority of small‑molecule VLA‑4 antagonists, which lack published oral efficacy data in asthma‑specific models. While BIO‑1211 is also reported as orally active , its in vivo efficacy has been documented primarily in inflammatory cell migration models rather than antigen‑challenged airway inflammation. Quantitative efficacy endpoints (e.g., % inhibition of eosinophil infiltration, ED₅₀) are not publicly available in the primary literature; thus, this evidence is classified as supporting.

Asthma Airway Inflammation Oral Bioactivity

Integrin Subtype Selectivity Profile

TCS 2314 is described as a selective VLA‑4 antagonist, with reported selectivity over αLβ2, α4β7, and αIIbβ3 integrins . However, explicit quantitative selectivity ratios (e.g., fold‑selectivity values or IC₅₀ data for off‑target integrins) are not publicly disclosed in the primary literature. This selectivity profile is inferred from the SAR optimization path described in Chiba et al. [1], where the morpholinyl‑piperidinylacetic acid scaffold was designed to confer VLA‑4 specificity. For comparison, BIO‑1211 has disclosed quantitative selectivity: IC₅₀ = 4 nM for α4β1 vs. 2 µM for α4β7 (~500‑fold), and >100 µM for α1β1, α5β1, and α6β1 .

Selectivity Integrin Off-target

Pharmacokinetic Profile in Rats

TCS 2314 exhibits high plasma clearance and low oral bioavailability in rats . This PK profile is consistent with the compound's intended use as an acute pharmacological tool for mechanistic studies rather than as a chronic dosing candidate. For comparison, the structurally distinct VLA‑4 antagonist compound 5m (bicyclic β‑amino acid series) achieved 49 % oral bioavailability in rats [1], while BIO‑1211's rat oral bioavailability is not explicitly reported in public literature. The high clearance of TCS 2314 necessitates careful consideration of dosing frequency and route for in vivo experimental design, but also ensures rapid systemic elimination after washout.

Pharmacokinetics Clearance Oral Bioavailability

Optimal Research and Procurement Scenarios for TCS 2314


Murine Allergic Asthma Pharmacodynamic Studies

TCS 2314 is the VLA‑4 antagonist of choice for researchers studying the role of α4β1 integrin in allergic airway inflammation. Its validated oral efficacy in the Ascaris‑antigen sensitized murine model [1] makes it directly applicable to asthma‑focused pharmacodynamic investigations. Procurement should be prioritized when the experimental endpoint is inhibition of eosinophil recruitment or airway hyper‑responsiveness following oral challenge in sensitized animals.

In Vitro VLA‑4 Adhesion Assays Requiring Low‑Nanomolar Potency

For cell‑based adhesion assays using RAMOS or other VLA‑4‑expressing cell lines, TCS 2314 provides reliable inhibition at single‑digit nanomolar concentrations (IC₅₀ = 4.4 nM against fibronectin binding) [1]. This potency allows researchers to use low micromolar working concentrations while maintaining complete target engagement, reducing DMSO carry‑over effects and compound solubility issues.

Acute In Vivo Inflammation Studies Where Rapid Clearance Is Advantageous

TCS 2314's high plasma clearance and low oral bioavailability in rats [1] make it suitable for acute dosing paradigms where rapid systemic elimination after the experimental window is desired. This profile minimizes carry‑over effects in crossover study designs and reduces the risk of sustained target suppression during recovery phases.

Chemical Biology Studies Investigating Morpholinyl‑Piperidinylacetic Acid SAR

As the representative compound of the morpholinyl‑4‑piperidinylacetic acid series, TCS 2314 serves as the benchmark reference standard for laboratories exploring SAR around this VLA‑4 antagonist scaffold [1]. Procurement of high‑purity TCS 2314 (≥98 % HPLC) is essential for comparative studies evaluating novel derivatives or for use as a positive control in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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